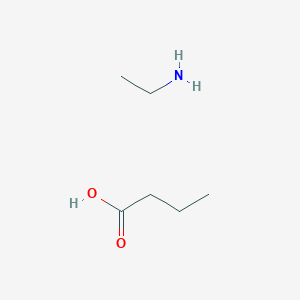
Butanoic acid--ethanamine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid–ethanamine (1/1) can be achieved through the reaction of butanoic acid with ethanamine. This reaction typically involves the formation of an amide bond between the carboxyl group of butanoic acid and the amino group of ethanamine. The reaction can be carried out under mild conditions, often in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of butanoic acid–ethanamine (1/1) may involve the use of large-scale reactors where butanoic acid and ethanamine are combined in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid–ethanamine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the amide bond back to the original carboxylic acid and amine.
Substitution: The amide bond can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often employed.
Substitution: Various nucleophiles can be used to substitute the amide bond, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butanoic acid–ethanamine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of butanoic acid–ethanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid: A short-chain fatty acid with similar chemical properties.
Ethanamine: An organic amine with similar reactivity.
Propanoic acid–ethanamine (1/1): A similar compound with a shorter carbon chain in the carboxylic acid component.
Uniqueness
Butanoic acid–ethanamine (1/1) is unique due to the specific combination of butanoic acid and ethanamine, resulting in distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
914801-88-0 |
|---|---|
Fórmula molecular |
C6H15NO2 |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
butanoic acid;ethanamine |
InChI |
InChI=1S/C4H8O2.C2H7N/c1-2-3-4(5)6;1-2-3/h2-3H2,1H3,(H,5,6);2-3H2,1H3 |
Clave InChI |
BJVWPIWBPCTGPE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)O.CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)








![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)
